
(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
Übersicht
Beschreibung
(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine, abbreviated as CPPY, is an organic compound belonging to the class of pyrazolamines. It is a white crystalline solid and has a melting point of 104°C. CPPY has been studied extensively in recent years due to its potential applications in various fields, such as medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Ambient-Temperature Synthesis
- A study reported the ambient-temperature synthesis of novel compounds related to "(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine", highlighting its potential in efficient chemical synthesis at room temperature (Becerra, Cobo & Castillo, 2021).
Anticonvulsant Agents
- Schiff bases of 3-aminomethyl pyridine, which are structurally related to the compound , were synthesized and exhibited potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Antimicrobial and Antimycobacterial Activity
- Compounds with a structural resemblance to "this compound" demonstrated significant antimycobacterial activity, indicating their potential in antimicrobial research (R.V.Sidhaye et al., 2011).
Polymerization Catalysis
- A study explored the use of related compounds in the catalysis of methyl methacrylate polymerization, showing the compound's potential in materials science and industrial applications (Sung-Hoon Kim et al., 2014).
Anticancer and Antimicrobial Agents
- Novel compounds structurally similar to "this compound" were synthesized and evaluated for their anticancer and antimicrobial activities, suggesting a role in pharmaceutical research (Katariya et al., 2021).
Coordination Chemistry and Sensing Applications
- Compounds with pyrazolylpyridine units, like the one , have been used as ligands in coordination chemistry, particularly for luminescent lanthanide compounds, indicating their use in biological sensing and materials science (Halcrow, 2005).
Catalytic Applications in Organic Chemistry
- Derivatives similar to the compound were used in catalytic applications, displaying good activity and selectivity in organic synthesis (Roffe et al., 2016).
Photoinduced Tautomerization Studies
- Research on 2-(1H-pyrazol-5-yl)pyridines, related to the compound, showed three types of photoreactions, offering insights into photochemistry and molecular interactions (Vetokhina et al., 2012).
Antibacterial and Antioxidant Activities
- Pyrazole derivatives, related to the compound , exhibited antibacterial and antioxidant activities, suggesting their potential in medicinal chemistry (Lynda, 2021).
Drug Metabolism Studies
- The compound and its derivatives were explored for their role in the metabolism of drugs, particularly in assessing drug-drug interactions (Khojasteh et al., 2011).
Eigenschaften
IUPAC Name |
(2-cyclopentyl-5-pyridin-2-ylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-10-12-9-14(13-7-3-4-8-16-13)17-18(12)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHMIXJJFHCXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CC=CC=N3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




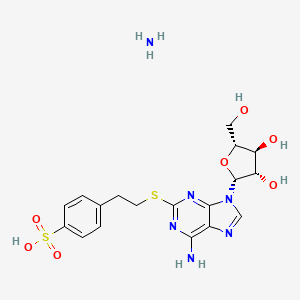


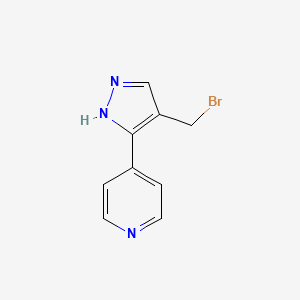


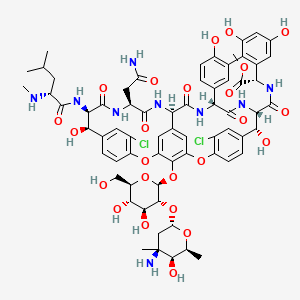

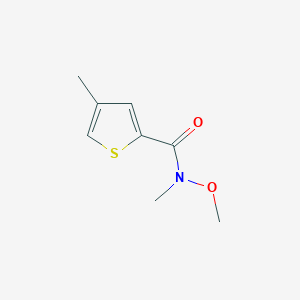

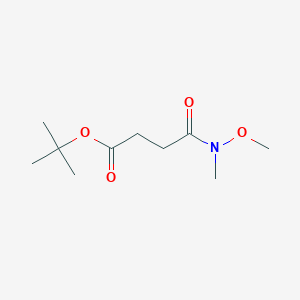
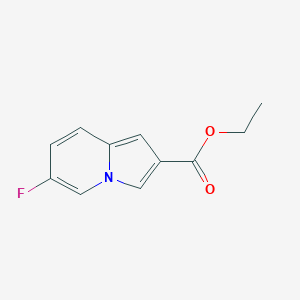
![[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1472798.png)